molecular formula C22H16N2OS B2839470 N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312916-45-3

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2839470
CAS RN: 312916-45-3
M. Wt: 356.44
InChI Key: FNRKLVHYYSRLHG-UHFFFAOYSA-N
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Description

“N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzamide, have been found to exhibit antimicrobial properties . This makes them useful in the development of new drugs for treating various bacterial and fungal infections .

Anticancer Activity

Thiazole-based compounds have shown potential in cancer treatment . They can control a variety of cellular pathways, and their potential for selective anticancer activity can be explored .

Anti-Alzheimer’s Activity

Thiazole derivatives have shown promise in the treatment of Alzheimer’s disease . They can potentially be used to develop drugs that can slow down or halt the progression of this neurodegenerative disease .

Antihypertensive Activity

Compounds containing thiazole moieties have been found to exhibit antihypertensive activities . This makes them potential candidates for the development of new drugs for managing high blood pressure .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties . This makes them useful in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Hepatoprotective Activity

Thiazole-based compounds have shown hepatoprotective activities . This means they can potentially be used to protect the liver from damage caused by toxins or diseases .

Industrial Applications

Apart from their medicinal uses, thiazole derivatives also find applications in various industries. They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Research and Drug Design

Thiazole derivatives are a basic scaffold found in many natural compounds and various synthetic drugs . Their wide range of applications in the field of drug design and discovery makes them an important area of research in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes at the molecular level . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . The downstream effects of these changes would depend on the specific pathways affected.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(19-9-5-2-6-10-19)24-22-23-20(15-26-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRKLVHYYSRLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

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